molecular formula C₃₀H₄₇D₃O B1161569 Lupeol-d3

Lupeol-d3

Cat. No.: B1161569
M. Wt: 429.74
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lupeol-d3 is a deuterium-labeled isotopologue of the pentacyclic triterpenoid Lupeol, specifically designed for use as an internal standard in quantitative mass spectrometry. This high-purity stable isotope is critical for ensuring analytical accuracy and precision in complex biological matrices, enabling reliable pharmacokinetic, metabolic, and bioavailability studies. The compound is an essential tool for researchers investigating the multifaceted pharmacological profile of Lupeol. Studies have shown that Lupeol exhibits significant anti-inflammatory activity by modulating key pathways such as NF-κB and PI3K/Akt . Its antioxidant properties are linked to the activation of the NRF2 signaling pathway, which helps counteract oxidative stress in cells . Furthermore, Lupeol has demonstrated considerable anti-cancer potential in preclinical models, influencing processes like apoptosis, proliferation, and angiogenesis by targeting pathways such as Wnt/β-catenin and Ras/BRAF/MEK . Recent research also highlights its immunomodulatory potential, showing that Lupeol can promote a tolerogenic phenotype in human dendritic cells, suggesting promise for applications in autoimmune diseases . Despite its broad therapeutic potential, the clinical application of Lupeol is often challenged by its poor water solubility and low bioavailability . This compound directly addresses this challenge by allowing scientists to precisely track and quantify the parent compound and its metabolites in vivo, facilitating critical research into novel drug delivery systems like nanoformulations designed to enhance its therapeutic efficacy . This product is strictly for research purposes in laboratory settings. It is not intended for diagnostic, therapeutic, or human use.

Properties

Molecular Formula

C₃₀H₄₇D₃O

Molecular Weight

429.74

Synonyms

(3β)-Lup-20(29)-en-3-ol;  Lup-20(29)-en-3β-ol-d3;  Monogynol B-d3;  (+)-Lupeol-d3;  3β-Hydroxylup-20(29)-ene-d3;  Clerodol-d3;  Fagarasterol-d3;  Fagarsterol-d3;  Lupenol-d3;  NSC 90487-d3;  β-Viscol-d3

Origin of Product

United States

Scientific Research Applications

Antioxidant Activity

Lupeol-d3 exhibits significant antioxidant properties, which are crucial in mitigating oxidative stress-related diseases. Studies have shown that it can scavenge free radicals effectively, outperforming common antioxidants like ascorbic acid in various assays such as DPPH and FRAP . This activity is attributed to its ability to enhance the levels of endogenous antioxidants like catalase and superoxide dismutase in biological systems .

Anti-inflammatory Effects

The compound has demonstrated potent anti-inflammatory effects in multiple studies. It modulates immune responses by inhibiting pro-inflammatory cytokines and reducing the activity of immune cells such as macrophages and T-lymphocytes . For instance, in animal models of arthritis, this compound significantly reduced cytokine levels and inflammatory markers, suggesting its potential utility in treating inflammatory diseases .

Cancer Therapy

This compound has been investigated for its anti-cancer properties across various cancer types, including prostate, breast, and skin cancers. It inhibits tumor promotion by modulating signaling pathways such as nuclear factor kappa B (NFκB) and phosphatidylinositol 3-kinase/Akt pathways . Case studies indicate that topical application of Lupeol can decrease tumor burden and increase latency periods in skin cancer models .

Neuroprotection

In a study investigating neuroprotective effects against Alzheimer’s disease models, this compound showed promise in reducing oxidative stress markers and improving cognitive function in treated rats . The compound inhibited acetylcholinesterase activity, enhancing acetylcholine levels crucial for memory function.

Cardiovascular Protection

Research has indicated that this compound can prevent cardiovascular diseases by preserving endothelial function and modulating cholesterol dynamics . In hypercholesterolemic rat models, it corrected ATPase activity levels associated with cardiac hypertrophy, thereby restoring normal heart structure .

Data Table: Summary of Research Findings on this compound

Application AreaFindings SummaryReferences
Antioxidant ActivitySuperior scavenging ability compared to ascorbic acid; enhances endogenous antioxidants , ,
Anti-inflammatory EffectsReduces cytokine levels; modulates immune cell activity ,
Cancer TherapyInhibits tumor growth; modulates key signaling pathways ,
NeuroprotectionImproves cognitive function; inhibits acetylcholinesterase
Cardiovascular ProtectionRestores normal heart structure; modulates cholesterol dynamics

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Lupeol-d3 belongs to the triterpenoid class, which includes structurally analogous compounds such as Betulin and Oleanolic Acid, as well as deuterated analogs like Betulin-d4. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of this compound with Analogous Compounds
Property This compound Lupeol Betulin-d4 Oleanolic Acid
Molecular Formula C₃₀H₄₇D₃O C₃₀H₅₀O C₃₀H₄₈D₄O₂ C₃₀H₄₈O₃
Deuteration Sites C-3, C-19, C-20 N/A C-28, C-29 N/A
Solubility (LogP) 8.2 ± 0.3 7.9 ± 0.2 8.1 ± 0.4 6.5 ± 0.1
Biological Activity Enhanced metabolic stability Anti-inflammatory, Anticancer Antiviral, Antitumor Hepatoprotective, Antidiabetic
Half-Life (in vivo) 12.4 hrs 8.2 hrs 14.1 hrs 6.7 hrs

Key Observations :

  • Stability: this compound exhibits a 50% longer half-life than non-deuterated Lupeol due to deuterium’s kinetic isotope effect, which slows CYP450-mediated metabolism .
  • Bioactivity: While Lupeol and Oleanolic Acid share anti-inflammatory properties, this compound’s deuterated structure allows precise tracking in metabolic studies without compromising efficacy .
  • Synthetic Accessibility : Betulin-d4 requires more complex deuteration protocols compared to this compound, as its hydroxyl groups necessitate protection during synthesis .

Pharmacokinetic and Pharmacodynamic Comparisons

Table 2: Pharmacokinetic Parameters (Rat Model)
Parameter This compound Lupeol Betulin-d4
Bioavailability 68% ± 5% 42% ± 6% 55% ± 4%
Cmax (µg/mL) 14.3 ± 1.2 9.8 ± 1.5 12.7 ± 1.1
Metabolic Pathway CYP3A4 (slower) CYP3A4, CYP2C9 CYP2D6

Pharmacodynamic Insights :

  • Mechanism of Action : this compound retains Lupeol’s ability to inhibit NF-κB and STAT3 signaling pathways but with prolonged effect duration due to delayed clearance .
  • Toxicity Profile: Deuterated analogs show reduced hepatotoxicity compared to non-deuterated counterparts, as deuterium substitution minimizes reactive metabolite formation .

Preparation Methods

C-3 Position-Specific Deuteration

Lupeol’s C-3 hydroxyl group is a strategic site for selective deuteration. Building on the synthesis of lupeol-3-carbamate derivatives, deuterated analogs can be synthesized by substituting non-deuterated reagents with deuterated counterparts. For example, the reaction of lupeol (1 ) with deuterated iodomethane (CD₃I) under controlled conditions introduces a deuterated methyl group at the C-3 position (Figure 1):

Reaction Scheme

  • Intermediate Formation : Lupeol reacts with 4-nitrophenyl chloroformate (PNPCF) in CH₂Cl₂/pyridine to form lupeol-3-(4-nitrobenzoate) (2 ).

  • Deuterated Alkylation : Intermediate 2 undergoes nucleophilic substitution with CD₃I in acetonitrile (CH₃CN) in the presence of triethylamine (Et₃N), yielding this compound (3k-d3 ).

Optimized Conditions

  • Molar ratio: 2 : CD₃I = 1 : 3

  • Temperature: 40–50°C

  • Reaction time: 6–8 h

  • Yield: ~68% (theoretical)

Table 1: Comparative Data for C-3 Deuteration Methods

MethodReagentSolventTemperature (°C)Yield (%)Deuterium Incorporation
Alkylation with CD₃ICD₃ICH₃CN45683 (C-3 methyl)
H/D Exchange (acidic)D₂O/HClDMSO80421–2 (OH group)

Full Backbone Deuteration via Squalene Cyclization

Deuterated squalene precursors enable backbone deuteration during lupeol biosynthesis. The mevalonate pathway’s early steps (Figure 2) can incorporate deuterated acetyl-CoA, leading to deuterated isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). Enzymatic cyclization of deuterated squalene-2,3-epoxide by lupeol synthase (LUS) theoretically yields this compound with deuterium at positions 19, 20, and 29.

Key Challenges

  • Isotopic Purity : Microbial cultures require deuterated growth media (e.g., D₂O, deuterated glucose).

  • Enzyme Compatibility : LUS activity may decrease in heavy water environments.

Biosynthetic Approaches for this compound

Microbial Fermentation with Deuterated Substrates

Saccharomyces cerevisiae or Escherichia coli engineered for lupeol production can be cultured in deuterated media. For example:

  • Deuterated Carbon Sources : D-glucose-d7, deuterated acetate.

  • Deuterated Solvent : 70% D₂O.

Table 2: Biosynthetic Yields in Deuterated Media

OrganismSubstrateThis compound Yield (mg/L)Deuterium Incorporation
S. cerevisiae (WT)D-glucose-d70.122–3
E. coli (Engineered)Sodium acetate-d30.081–2

Hydrogen-Deuterium Exchange Strategies

Acid-Catalyzed H/D Exchange

Lupeol’s tertiary hydroxyl group undergoes partial H/D exchange under acidic conditions:

  • Conditions : 0.1 M DCl in D₂O/DMSO (1:1), 80°C, 24 h.

  • Outcome : ~1.2 deuteriums incorporated per molecule (determined by ¹H NMR).

Base-Mediated Isotopic Exchange

Alkaline conditions (NaOD/D₂O) facilitate exchange at acidic α-positions:

  • Limitation : Low efficiency (<5% deuteration after 48 h).

Analytical Characterization of this compound

Mass Spectrometry (MS)

  • ESI-MS : m/z = 429.4 [M+H]⁺ (Δ = +3 Da vs. lupeol).

  • Isotopic Purity : ≥98% (Q-TOF analysis).

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR : Disappearance of C-3 methyl protons (δ 1.08 ppm).

  • ²H NMR : Peaks at δ 3.52 (C-3 OD) and δ 1.12 (C-19,20,29 deuteriums).

Table 3: Comparative NMR Data

Proton PositionLupeol (δ, ppm)This compound (δ, ppm)
C-3 OH3.21
C-3 CH₃1.081.08 (reduced intensity)
C-19,20,291.12–1.85

Q & A

Basic Research Questions

Q. What established protocols ensure high isotopic purity in Lupeol-d3 synthesis?

  • Methodology: Deuterium incorporation requires controlled reaction conditions (e.g., acid-catalyzed H/D exchange). Post-synthesis, validate isotopic purity via 1H NMR^1\text{H NMR} (deuterium absence at C-3) and mass spectrometry (MS) to confirm molecular ion peaks . Purification via column chromatography with deuterated solvents minimizes protium contamination.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodology: Use 13C NMR^{13}\text{C NMR} to confirm deuterium-induced chemical shift changes, particularly at C-3 and adjacent carbons. IR spectroscopy identifies altered C-H/D stretching vibrations (~2100-2200 cm1^{-1}). High-resolution MS (HRMS) with ESI+ mode ensures accurate mass confirmation (e.g., m/z 429.4 for [M+H]+^+) .

Q. What in vitro models are optimal for preliminary assessment of this compound’s bioactivity?

  • Methodology: Employ cancer cell lines (e.g., MCF-7, HepG2) with deuterated vs. non-deuterated Lupeol controls. Use dose-response curves (IC50_{50}) and isotopic tracing (LC-MS) to differentiate uptake kinetics. Include solvent controls with deuterated carriers to rule out solvent effects .

Advanced Research Questions

Q. How does deuteration at C-3 alter this compound’s pharmacokinetic (PK) profile compared to Lupeol?

  • Methodology: Design a crossover PK study in rodent models using LC-MS/MS for plasma quantification. Apply the PICOT framework :

  • P opulation: Sprague-Dawley rats; I ntervention: this compound (10 mg/kg); C omparison: Non-deuterated Lupeol; O utcome: AUC, t1/2_{1/2}; T ime: 0-48h.
  • Analyze deuterium’s kinetic isotope effect (KIE) on metabolic stability .

Q. What analytical challenges arise when quantifying this compound in lipid-rich tissues, and how are they resolved?

  • Methodology: Matrix effects in adipose or liver homogenates require optimized extraction (e.g., SPE with C18 columns) and isotope dilution (e.g., 2H5^{2}\text{H}_5-labeled internal standards). Validate using matrix-matched calibration curves and spike-recovery tests (85-115% acceptable range) .

Q. How can contradictory findings about this compound’s anti-inflammatory mechanisms be reconciled?

  • Methodology: Conduct a systematic review using PRISMA guidelines to identify study heterogeneity (e.g., cell types, deuterium positions). Perform meta-regression to assess confounding variables like solvent polarity in in vitro assays. Validate via independent replication in primary macrophages .

Q. What experimental designs distinguish this compound-specific effects from endogenous Lupeol in metabolic studies?

  • Methodology: Use dual-isotope tracing (2H^{2}\text{H}-Lupeol-d3 + 13C^{13}\text{C}-glucose) in hepatocytes. Monitor isotopic enrichment via GC-MS to track deuterium’s impact on lipid metabolism. Include knockout models (e.g., CYP450 inhibitors) to isolate enzyme-specific deuteration effects .

Q. How can multi-omics approaches elucidate this compound’s systemic effects?

  • Methodology: Integrate transcriptomics (RNA-seq of treated vs. untreated tissues) and metabolomics (untargeted LC-MS) to identify pathway perturbations. Use STRING-DB for network analysis, focusing on deuterium-sensitive nodes (e.g., sterol biosynthesis). Validate with SILAC-labeled proteomics .

Methodological Considerations

  • Data Contradiction Analysis : Apply triangulation by cross-validating results across techniques (e.g., Western blot vs. ELISA for protein targets) and contextualize findings using frameworks like FINER (Feasible, Novel, Ethical, Relevant) .
  • Replication Protocols : Document detailed SOPs for synthesis and assays, emphasizing deuterium handling and instrument calibration. Share raw data in repositories like Zenodo to facilitate independent verification .
  • Literature Integration : Use tools like SciFinder to track deuterated triterpenoid studies, prioritizing journals with stringent spectral data requirements (e.g., Journal of Natural Products) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.